2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Descripción general

Descripción

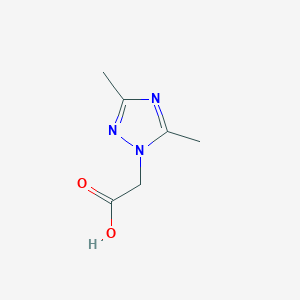

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a chemical compound with the molecular formula C6H9N3O2. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different triazole-based compounds.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid has been studied for its antifungal properties. Research indicates that it exhibits strong activity against various plant pathogens. For instance, a study demonstrated its effectiveness in controlling Fusarium species in crops like wheat and barley .

Herbicidal Properties

The compound also shows promise as a herbicide. In controlled experiments, it was effective in inhibiting the growth of certain weed species without adversely affecting crop yield. This selective action makes it a candidate for integrated weed management strategies .

Pharmaceutical Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound . This suggests potential applications in treating inflammatory diseases.

Material Science Applications

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced properties. For example, incorporating this compound into polymer matrices has resulted in materials with improved thermal stability and mechanical strength .

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor in metal surfaces. It has shown effectiveness in reducing corrosion rates in acidic environments, which is crucial for extending the lifespan of metal structures .

Case Study 1: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, this compound was applied to wheat crops affected by Fusarium spp. The results indicated a significant reduction in disease incidence (up to 60%) compared to untreated controls. This highlights its potential as an effective fungicide.

Case Study 2: Antimicrobial Screening

A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be 32 µg/mL for both bacteria, indicating substantial antimicrobial activity that could lead to its development as a new antibiotic.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparación Con Compuestos Similares

1H-1,2,4-Triazole-3,5-diamine: Used as an inhibitor of DNA synthesis and has antitumor properties.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Another triazole derivative with potential biological applications.

Uniqueness: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS Number: 684249-99-8) is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure includes a triazole ring, which is known for its pharmacological significance. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- IUPAC Name : (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

- Physical Form : Solid

- Purity : 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against a range of bacteria and fungi. The mechanism typically involves the inhibition of key enzymes or disruption of cell wall synthesis .

- Anticancer Effects : Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating substantial cytotoxicity .

- Antioxidant Activity : The antioxidant potential of triazole compounds has been explored extensively. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

A study published in Frontiers in Chemistry evaluated several triazole derivatives for their anticancer properties. Among these, certain derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells . The findings suggest that modifications to the triazole structure can enhance anticancer potency.

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against standard pathogens. The results indicated that some compounds exhibited high inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents .

Antioxidant Potential

The antioxidant capacity of this compound was measured using the DPPH radical scavenging assay. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties comparable to well-known antioxidants like ascorbic acid .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUAJCXSNXEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424443 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684249-99-8 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.